![molecular formula C4H14N4O4S2 B14292787 1,2-Bis[methyl(sulfamoyl)amino]ethane CAS No. 116528-07-5](/img/structure/B14292787.png)
1,2-Bis[methyl(sulfamoyl)amino]ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis[methyl(sulfamoyl)amino]ethane is an organic compound characterized by the presence of two sulfamoyl groups attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[methyl(sulfamoyl)amino]ethane typically involves the reaction of ethylene diamine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and to improve the efficiency of the process. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis[methyl(sulfamoyl)amino]ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl groups into amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted ethane derivatives, depending on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1,2-Bis[methyl(sulfamoyl)amino]ethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,2-Bis[methyl(sulfamoyl)amino]ethane involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl groups can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This is particularly relevant in the inhibition of carbonic anhydrase, where the compound binds to the zinc ion in the active site, preventing the enzyme from catalyzing its reaction.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis(sulfamoyl)ethane
- 1,2-Bis(ethylsulfamoyl)amino]ethane
- 1,2-Bis(propylsulfamoyl)amino]ethane
Uniqueness
1,2-Bis[methyl(sulfamoyl)amino]ethane is unique due to the presence of methyl groups on the sulfamoyl moieties, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potency as an enzyme inhibitor compared to similar compounds without the methyl groups.
Propiedades
Número CAS |
116528-07-5 |
|---|---|
Fórmula molecular |
C4H14N4O4S2 |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
1,2-bis[methyl(sulfamoyl)amino]ethane |
InChI |
InChI=1S/C4H14N4O4S2/c1-7(13(5,9)10)3-4-8(2)14(6,11)12/h3-4H2,1-2H3,(H2,5,9,10)(H2,6,11,12) |
Clave InChI |
YZDQGPHZMMYHPF-UHFFFAOYSA-N |
SMILES canónico |
CN(CCN(C)S(=O)(=O)N)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14292706.png)
![1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14292714.png)
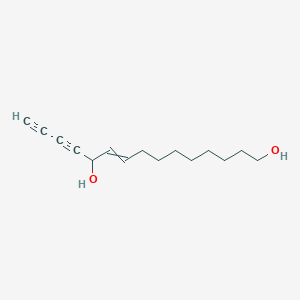
![2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14292749.png)
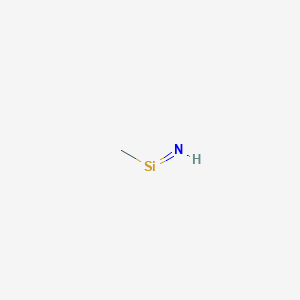
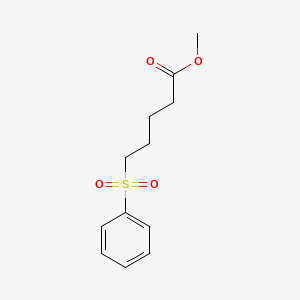
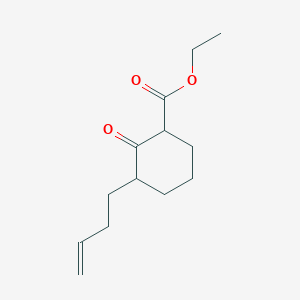
![Silane, [(1-ethenylhexyl)oxy]trimethyl-](/img/structure/B14292772.png)

![Bromo[4-(propan-2-yl)phenyl]mercury](/img/structure/B14292781.png)
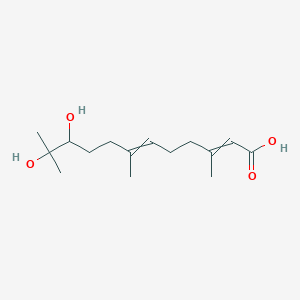
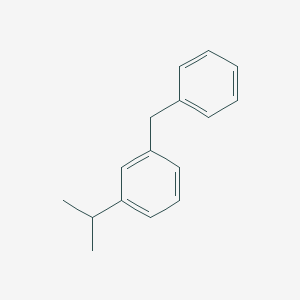
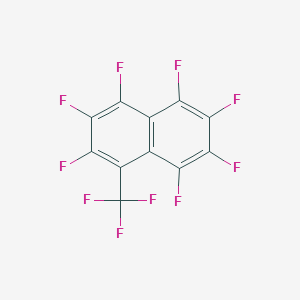
![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-1H-indene-1,3(2H)-dione](/img/structure/B14292792.png)
